4-Methyl-2-nitrobenzaldehyde

Descripción

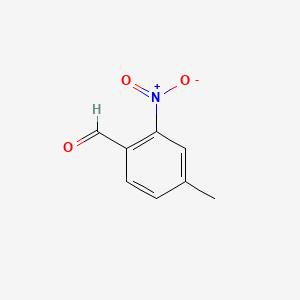

4-Methyl-2-nitrobenzaldehyde (CAS: 20357-22-6) is a substituted benzaldehyde derivative featuring a nitro group (-NO₂) at the 2-position and a methyl group (-CH₃) at the 4-position on the aromatic ring. Its molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol. The compound is commercially available as a yellow crystalline solid with a purity of ≥95% and is priced at €93.00 per gram (scaled for bulk purchases) . Its reactivity is influenced by the electron-withdrawing nitro group, which activates the aldehyde for nucleophilic addition or condensation reactions, while the methyl group provides steric and electronic modulation.

Propiedades

IUPAC Name |

4-methyl-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYADQPZUDULNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343546 | |

| Record name | 4-Methyl-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-22-6 | |

| Record name | 4-Methyl-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Methyl-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 4-methylbenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Another method involves the oxidation of 4-methyl-2-nitrobenzyl alcohol using Dess-Martin periodinane in dichloromethane at room temperature. The reaction is quenched with sodium thiosulfate, and the product is extracted and purified .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Oxidation: Potassium permanganate, water as solvent.

Substitution: Electrophiles such as bromine, iron(III) bromide as catalyst.

Major Products Formed

Reduction: 4-Methyl-2-aminobenzaldehyde.

Oxidation: 4-Methyl-2-nitrobenzoic acid.

Substitution: 4-Methyl-2-nitro-3-bromobenzaldehyde.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

4-Methyl-2-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its nitro group is particularly valuable for further functionalization, allowing chemists to create diverse chemical structures.

Key Reactions:

- Reduction to Amines: The compound can be reduced to produce 4-methyl-2-aminobenzyl alcohol, which is useful in synthesizing various pharmaceuticals and agrochemicals .

- Formation of Heterocycles: It can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many bioactive compounds.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized for synthesizing nitro-containing compounds that may exhibit significant biological activity. Its derivatives are explored for their potential therapeutic effects.

Case Study:

A study highlighted the use of this compound in developing new anti-cancer agents. The compound's derivatives were tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Material Science

The unique properties of this compound make it suitable for applications in material science. It is used in the synthesis of polymers and other materials with specific functionalities.

Applications:

- Polymer Synthesis: The compound can be incorporated into polymer backbones to enhance thermal stability and chemical resistance.

- Nanomaterials: Its derivatives are explored for creating nanomaterials that can be used in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent for various detection methods. It aids in identifying and quantifying other chemical substances through its reactivity.

Applications:

- Chromatography: It is employed as a standard reference compound in chromatographic techniques to calibrate instruments and validate methods.

- Spectroscopy: The compound's distinct spectral characteristics allow it to be used in spectroscopic analyses for detecting specific analytes in complex mixtures .

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-nitrobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of both nitro and aldehyde functional groups. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The aldehyde group can undergo nucleophilic addition reactions, making the compound versatile in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The most direct analogue of 4-methyl-2-nitrobenzaldehyde is 4-methoxy-2-nitrobenzaldehyde (CAS: 18615-86-6), which replaces the methyl group with a methoxy (-OCH₃) substituent. Key differences include:

| Property | This compound | 4-Methoxy-2-nitrobenzaldehyde |

|---|---|---|

| Molecular Formula | C₈H₇NO₃ | C₈H₇NO₄ |

| Molecular Weight (g/mol) | 165.15 | ~181.14* |

| Substituent Effects | -CH₃ (electron-donating inductively) | -OCH₃ (electron-donating via resonance, electron-withdrawing inductively) |

| Solubility | Likely lower in polar solvents | Higher in polar solvents due to -OCH₃ |

| Stability | More stable under acidic conditions | May undergo demethylation in strong acids |

*Calculated based on molecular formula.

- Electronic Influence : The methyl group’s inductive (+I) effect slightly deactivates the aromatic ring, whereas the methoxy group’s resonance donation (-M) activates the ring toward electrophilic substitution at specific positions. This difference alters reactivity in synthetic pathways, such as in the formation of Schiff bases or heterocycles .

- Applications : The methyl derivative is often preferred for reactions requiring steric hindrance, while the methoxy analogue may enhance solubility in polar reaction media.

Comparison with Other Nitro-Substituted Benzaldehydes

2-Nitrobenzaldehyde :

- Lacks the 4-position substituent, leading to unmodulated electronic effects from the nitro group.

- Higher reactivity in nucleophilic additions due to the absence of steric hindrance.

- Lower thermal stability compared to this compound .

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) :

- Contains additional hydroxyl and methoxy groups, enabling hydrogen bonding and increased solubility in aqueous systems.

- The nitro group at the 5-position directs electrophiles to the 6-position, contrasting with the 2-nitro substitution in this compound .

Physicochemical and Commercial Differences

- Purity and Cost : this compound is available at 95% purity, while methoxy analogues may vary depending on synthetic routes. The methyl derivative’s price (€93.00/g) reflects its niche applications in pharmaceuticals and agrochemicals .

- Synthetic Utility : The methyl group in this compound provides a balance between electronic modulation and steric bulk, making it suitable for controlled reactivity in multi-step syntheses.

Actividad Biológica

4-Methyl-2-nitrobenzaldehyde (CAS Number: 590446) is a nitro-substituted aromatic aldehyde with significant biological activity. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activities of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its nitro group (-NO2) and aldehyde group (-CHO) attached to a benzene ring. The presence of the nitro group significantly influences its reactivity and biological properties.

Antimicrobial Activity

Nitro compounds, including this compound, are known for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and induce cell death.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Metronidazole | Clostridium difficile | 8 µg/mL |

| Chloramphenicol | Escherichia coli | 16 µg/mL |

Research indicates that the nitro group is crucial for the antimicrobial activity of these compounds. For instance, studies have shown that derivatives of nitrobenzaldehydes exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were found to be:

- HeLa Cells : IC50 = 25 µg/mL

- MCF-7 Cells : IC50 = 30 µg/mL

The mechanism of action appears to involve apoptosis induction, supported by morphological changes observed under microscopy and the activation of caspases .

Anti-inflammatory Activity

The anti-inflammatory properties of nitro compounds are also noteworthy. Research has indicated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Table 2: Anti-inflammatory Effects

| Compound | Inflammatory Marker | Effect (Reduction %) |

|---|---|---|

| This compound | TNF-α | 45% |

| Aspirin | TNF-α | 50% |

| Ibuprofen | IL-6 | 40% |

Studies suggest that the nitro group enhances the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The position and nature of substituents on the benzene ring play a critical role in determining its pharmacological profile.

Key Findings in SAR Studies

- Nitro Group Position : The presence of the nitro group at the ortho position significantly enhances antimicrobial activity compared to meta or para substitutions.

- Lipophilicity : Increased lipophilicity due to methyl substitution improves cellular uptake and bioavailability.

- Bulkiness : Larger substituents can hinder biological activity due to steric effects .

Q & A

Q. How can synthetic protocols for 4-methyl-2-nitrobenzaldehyde be optimized to improve yield and minimize side reactions?

Answer: Optimization involves controlling reaction conditions (temperature, solvent polarity, and stoichiometry) and selecting catalysts. For example, nitration of 4-methylbenzaldehyde requires careful regulation of nitric acid concentration to avoid over-nitration. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product . Monitor reaction progress using TLC or HPLC (>95.0% purity thresholds are typical) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR : Use H and C NMR in deuterated solvents (e.g., CDCl) to confirm the aldehyde proton (~10 ppm) and nitro/methyl group positions.

- X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures, particularly for verifying nitro-group orientation and intermolecular interactions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 180.066 for CHNO) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and consult an ophthalmologist .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., sodium bisulfite) before disposal .

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

Answer: Discrepancies often arise from impurities or polymorphic forms. Recrystallize the compound from ethanol/water mixtures to ensure purity. Cross-validate data using multiple techniques (e.g., DSC for melting point, FTIR for functional groups). Compare results with high-purity commercial standards (>95.0% HPLC grade) .

Q. What chromatographic methods are suitable for assessing the purity of this compound?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- GC-MS : Employ a DB-5 column and temperature programming (100–250°C at 10°C/min) for volatile impurities .

Advanced Research Questions

Q. How do the electronic effects of the nitro and methyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The nitro group is a strong meta-directing, deactivating group, while the methyl group is ortho/para-directing and activating. Computational studies (DFT at B3LYP/6-31G*) can model charge distribution and predict regioselectivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. What strategies can address contradictions in reported toxicity or environmental impact data for nitroaromatic aldehydes?

Answer:

- Systematic review : Analyze experimental conditions (e.g., solvent, concentration, test organisms) across studies.

- QSAR models : Use quantitative structure-activity relationships to predict toxicity based on logP (e.g., 0.767 for 4-nitrobenzaldehyde) and electrophilicity indices .

- In vitro assays : Perform cytotoxicity tests (e.g., MTT assay on human cell lines) to generate reproducible data .

Q. How can the thermal stability of this compound be evaluated under different storage conditions?

Answer:

- TGA/DSC : Measure decomposition onset temperatures (e.g., 190–220°C) under nitrogen atmosphere.

- Accelerated aging studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

Q. What role does this compound play as a precursor in multicomponent reactions (e.g., Ugi or Biginelli reactions)?

Answer: The aldehyde group participates in condensation reactions, while the nitro group stabilizes intermediates via resonance. For example, in Biginelli reactions, optimize conditions using Lewis acids (e.g., FeCl) in ethanol at 80°C to synthesize dihydropyrimidinones .

Q. How can computational tools predict the solubility and partitioning behavior of this compound in biphasic systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.